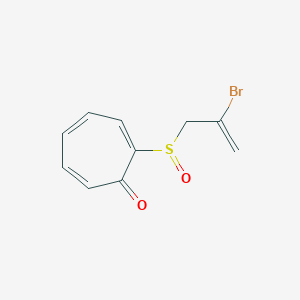
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a brominated alkene with a sulfinyl group attached to a cycloheptatrienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one can be approached through several methodsThe cycloheptatrienone ring can be synthesized through the oxidation of cycloheptatriene using selenium dioxide . The final step involves the coupling of the brominated sulfinyl compound with the cycloheptatrienone ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and sulfinylation reactions, followed by the synthesis of the cycloheptatrienone ring. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-Bromoprop-2-ene-1-sulfonyl)cyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 2-(Prop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and sulfinyl group can participate in various chemical interactions, leading to the modulation of biological pathways. The cycloheptatrienone ring provides a stable framework for these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropone (Cyclohepta-2,4,6-trien-1-one): Similar ring structure but lacks the bromine and sulfinyl groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Contains a hydroxyl group instead of a sulfinyl group.
Uniqueness
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of both a brominated alkene and a sulfinyl group attached to the cycloheptatrienone ring
Eigenschaften
CAS-Nummer |
90427-05-7 |
|---|---|
Molekularformel |
C10H9BrO2S |
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
2-(2-bromoprop-2-enylsulfinyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H9BrO2S/c1-8(11)7-14(13)10-6-4-2-3-5-9(10)12/h2-6H,1,7H2 |
InChI-Schlüssel |
DVYBTOCSAHVRRT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CS(=O)C1=CC=CC=CC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
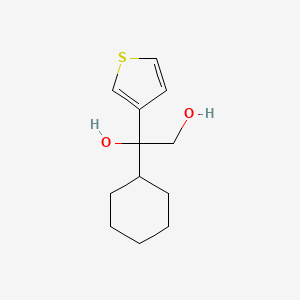

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
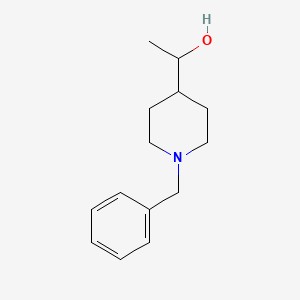
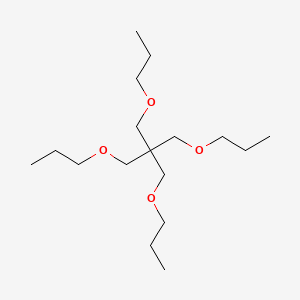
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
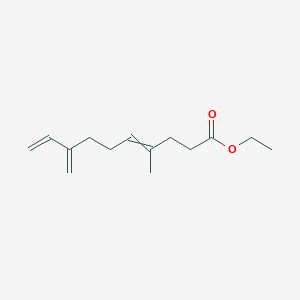
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
